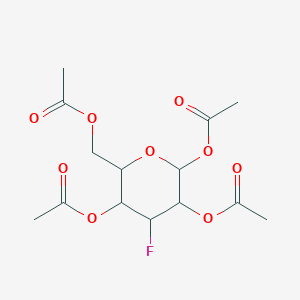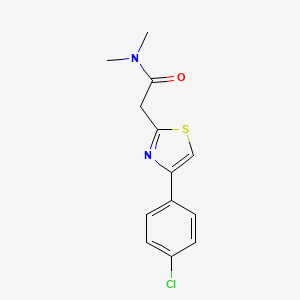
2-(4-(4-chlorophenyl)thiazol-2-yl)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-chlorophenyl)thiazol-2-yl)-N,N-dimethylacetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, along with a dimethylacetamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-chlorophenyl)thiazol-2-yl)-N,N-dimethylacetamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)thiazol-2-amine. This intermediate is then reacted with N,N-dimethylacetamide in the presence of a suitable catalyst to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(4-chlorophenyl)thiazol-2-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Brominated or nitrated thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-(4-chlorophenyl)thiazol-2-yl)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-(4-chlorophenyl)thiazol-2-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids or interfere with the function of essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-(4-(4-chlorophenyl)thiazol-2-yl)-N,N-dimethylacetamide is unique due to its specific combination of a chlorophenyl group and a dimethylacetamide moiety, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H13ClN2OS |
|---|---|
Peso molecular |
280.77 g/mol |
Nombre IUPAC |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H13ClN2OS/c1-16(2)13(17)7-12-15-11(8-18-12)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3 |
Clave InChI |
PODPBSYKVDVJQQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


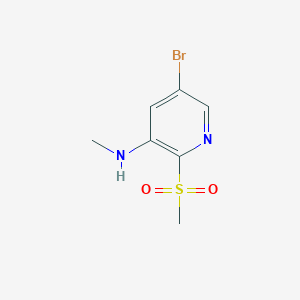
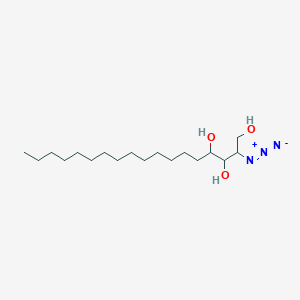
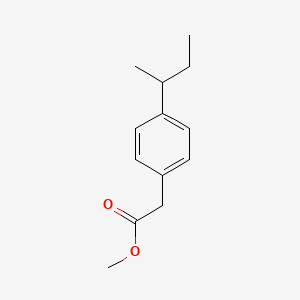
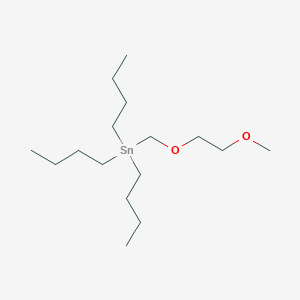
![2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B13888344.png)
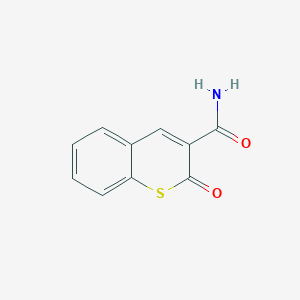
![2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)

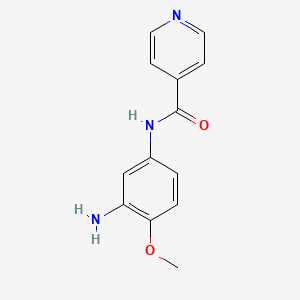

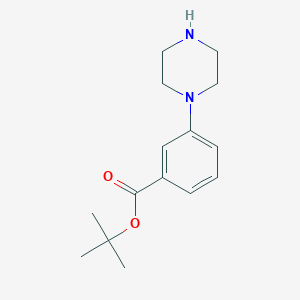
![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)
